molecular formula C5H8F3N B13487128 Rel-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropan-1-amine

Rel-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropan-1-amine

Cat. No.: B13487128
M. Wt: 139.12 g/mol
InChI Key: XTUNEDRRBFLRLU-QWWZWVQMSA-N
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Description

Rel-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropan-1-amine is a chemical compound with the molecular formula C₄H₆F₃N and a molecular weight of 125.09 g/mol This compound is characterized by the presence of a trifluoromethyl group attached to a cyclopropane ring, which is further substituted with a methyl group and an amine group

Preparation Methods

The synthesis of Rel-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropan-1-amine typically involves the following steps:

    Cyclopropanation Reaction: The initial step involves the formation of the cyclopropane ring. This can be achieved through a cyclopropanation reaction using a suitable alkene and a carbene precursor.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonium salts under appropriate reaction conditions.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

Rel-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropan-1-amine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Rel-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropan-1-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.

    Medicine: The compound is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drug candidates.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Rel-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical pathways and physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Rel-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropan-1-amine can be compared with other similar compounds, such as:

    Rel-(1R,2R)-2-(trifluoromethyl)cyclopropan-1-amine: This compound lacks the methyl group present in this compound, which may affect its reactivity and applications.

    Rel-(1R,2R)-1-methyl-2-(difluoromethyl)cyclopropan-1-amine: This compound has a difluoromethyl group instead of a trifluoromethyl group, which may influence its chemical properties and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct reactivity and applications compared to its analogs.

Properties

Molecular Formula

C5H8F3N

Molecular Weight

139.12 g/mol

IUPAC Name

(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropan-1-amine

InChI

InChI=1S/C5H8F3N/c1-4(9)2-3(4)5(6,7)8/h3H,2,9H2,1H3/t3-,4-/m1/s1

InChI Key

XTUNEDRRBFLRLU-QWWZWVQMSA-N

Isomeric SMILES

C[C@]1(C[C@H]1C(F)(F)F)N

Canonical SMILES

CC1(CC1C(F)(F)F)N

Origin of Product

United States

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